molecular formula C10H15NO4 B14496052 3-(2,6-Dioxopiperidin-1-yl)propyl acetate CAS No. 64251-11-2

3-(2,6-Dioxopiperidin-1-yl)propyl acetate

Cat. No.: B14496052
CAS No.: 64251-11-2
M. Wt: 213.23 g/mol
InChI Key: FJQYGZNEXBPBRR-UHFFFAOYSA-N
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Description

3-(2,6-Dioxopiperidin-1-yl)propyl acetate is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dioxopiperidin-1-yl)propyl acetate typically involves the esterification of 3-(2,6-Dioxopiperidin-1-yl)propanoic acid with acetic acid or an acyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dioxopiperidin-1-yl)propyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dioxopiperidin-1-yl)propyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dioxopiperidin-1-yl)propyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, thereby affecting the overall metabolic rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dioxopiperidin-1-yl)propyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

64251-11-2

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

3-(2,6-dioxopiperidin-1-yl)propyl acetate

InChI

InChI=1S/C10H15NO4/c1-8(12)15-7-3-6-11-9(13)4-2-5-10(11)14/h2-7H2,1H3

InChI Key

FJQYGZNEXBPBRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN1C(=O)CCCC1=O

Origin of Product

United States

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